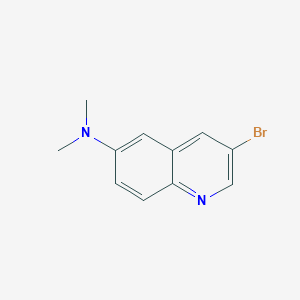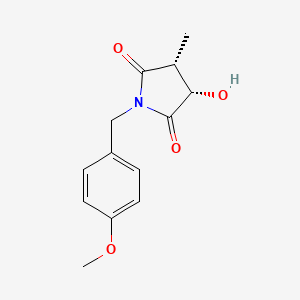
(Z)-2-((5-methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-((5-methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide is a synthetic organic compound that belongs to the class of hydrazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((5-methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide typically involves the condensation of 5-methoxyindole-3-carbaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might convert the thioamide group to an amine.
Substitution: The methoxy group on the indole ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-((5-methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound might exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential in treating diseases such as cancer or infections.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of (Z)-2-((5-methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide would depend on its specific biological activity. For example, if it exhibits anticancer properties, it might interact with cellular targets such as DNA or enzymes involved in cell division. The methoxyindole moiety could play a role in binding to these targets, while the hydrazine and thioamide groups might be involved in redox reactions or covalent modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2-((5-methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide: can be compared to other indole derivatives such as indole-3-carbinol or indole-3-acetic acid.
Thiosemicarbazones: are another class of compounds with similar structures and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H12N4OS |
|---|---|
Poids moléculaire |
248.31 g/mol |
Nom IUPAC |
[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H12N4OS/c1-16-8-2-3-10-9(4-8)7(5-13-10)6-14-15-11(12)17/h2-6,13H,1H3,(H3,12,15,17)/b14-6+ |
Clé InChI |
ZQJFHZWDLMKDRH-MKMNVTDBSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)NC=C2/C=N/NC(=S)N |
SMILES canonique |
COC1=CC2=C(C=C1)NC=C2C=NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


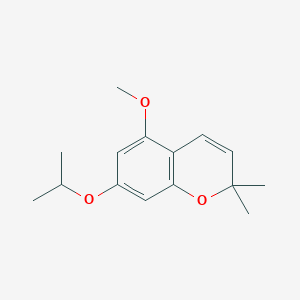

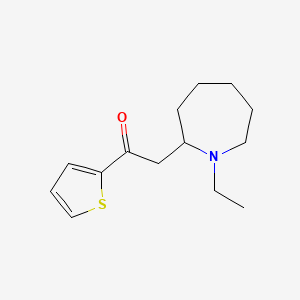

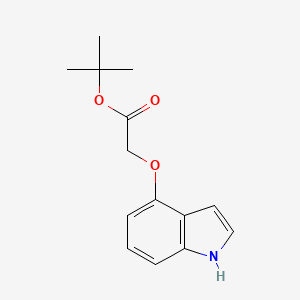

![7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11862574.png)

